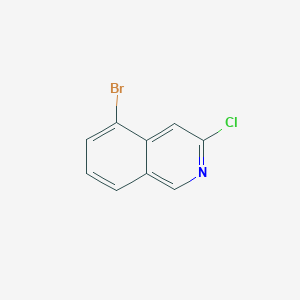

5-Bromo-3-chloroisoquinoline

Descripción

Significance of Isoquinoline (B145761) Scaffolds in Modern Chemical Research

The isoquinoline core is a recurring motif in a multitude of biologically active molecules, solidifying its status as a "privileged structure" in the field of drug discovery. Current time information in Bangalore, IN.nih.gov This designation refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them ideal starting points for the development of new drugs. nih.govresearchgate.net

Isoquinoline and its derivatives are integral components of numerous pharmaceuticals and are recognized for their wide-ranging therapeutic properties. rsc.orgnih.gov The structural diversity and therapeutic importance of isoquinoline-based molecules have made them a focal point for synthetic organic and medicinal chemists. rsc.org These compounds have demonstrated a broad spectrum of pharmacological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects. nih.govresearchgate.netnumberanalytics.com The isoquinoline scaffold serves as a versatile template for drug design, with many derivatives currently in clinical use or undergoing preclinical investigation for various diseases. nih.govresearchgate.net

Beyond their medicinal applications, isoquinoline scaffolds are valuable in organic synthesis and material science. nih.govnumberanalytics.com They serve as important precursors and intermediates in the synthesis of more complex molecules, including dyes, pesticides, and catalysts. chemicalbook.comwikipedia.org In material science, isoquinoline derivatives have been investigated for their potential in creating conductive polymers, optical materials, and sensors. numberanalytics.comamerigoscientific.com Their ability to act as ligands in the formation of metal-organic frameworks (MOFs) further highlights their versatility, with applications in areas such as gas storage and catalysis. amerigoscientific.com

Overview of Halogenation in Heterocyclic Systems

Halogenation, the process of introducing one or more halogen atoms into a molecule, is a fundamental transformation in organic chemistry. numberanalytics.com When applied to heterocyclic systems like isoquinoline, this process can dramatically alter the compound's physical, chemical, and biological properties. numberanalytics.comtutorchase.com

Halogen atoms are considered functional groups that can significantly influence a molecule's reactivity. tutorchase.combritannica.com They can act as leaving groups in nucleophilic substitution reactions or direct the course of electrophilic aromatic substitutions. tutorchase.commasterorganicchemistry.com In the synthesis of complex organic molecules, halogens serve as handles for further chemical modifications, such as cross-coupling reactions, which are pivotal in constructing new carbon-carbon and carbon-heteroatom bonds. nih.govbaranlab.org The selective introduction of halogens into a heterocyclic ring is a key strategy for building molecular complexity. sigmaaldrich.com

The introduction of halogen atoms can have a profound impact on a molecule's reactivity and its interactions with biological systems. numberanalytics.comijres.org Halogenation can enhance a compound's biological activity by improving its binding affinity to target proteins, increasing its metabolic stability, or altering its pharmacokinetic properties. numberanalytics.comacs.orgresearchgate.net This is partly due to the ability of halogen atoms to form halogen bonds, a type of non-covalent interaction that can contribute to the stability of a ligand-receptor complex. acs.orgbohrium.com Studies have shown that a significant percentage of pharmaceuticals and agrochemicals contain halogen atoms, underscoring the importance of this modification in drug design and development. acs.orgrsc.org The presence and position of halogen substituents can fine-tune the electronic and steric properties of a molecule, thereby influencing its biological function. nih.gov

Specific Context of 5-Bromo-3-chloroisoquinoline

This compound is a dihalogenated derivative of isoquinoline. Its structure features a bromine atom at the 5-position and a chlorine atom at the 3-position of the isoquinoline ring system. This specific arrangement of halogen atoms imparts unique chemical properties and reactivity to the molecule, making it a valuable building block in synthetic chemistry. It is primarily used as an intermediate in the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and other specialized compounds. forecastchemicals.comforecastchemicals.com

Chemical and Physical Properties of this compound

The physical and chemical characteristics of this compound are fundamental to its application in research and synthesis.

| Property | Value | Source |

| Molecular Formula | C₉H₅BrClN | forecastchemicals.comnih.gov |

| Molecular Weight | 242.50 g/mol | forecastchemicals.comnih.gov |

| Appearance | Off-white to pale yellow crystalline powder | forecastchemicals.comforecastchemicals.com |

| Melting Point | 112-115 °C or 72-74 °C | forecastchemicals.comtradeindia.com |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol (B145695) and methanol. | forecastchemicals.com |

| Purity | Typically ≥98% | forecastchemicals.comcalpaclab.com |

| Density | 1.62 - 1.65 g/cm³ | forecastchemicals.comtradeindia.com |

| CAS Number | 1029720-67-9 | calpaclab.comsynquestlabs.com |

Note: There are conflicting reports regarding the melting point.

Synthesis and Reactivity

The synthesis of halogenated isoquinolines like 7-Bromo-3-chloroisoquinoline often involves halogenation reactions, such as the bromination of a 3-chloroisoquinoline (B97870) precursor. smolecule.com The reactivity of this compound is largely dictated by the presence of the two halogen atoms on the isoquinoline core. These halogens can participate in various chemical transformations, including nucleophilic substitution and cross-coupling reactions, allowing for the introduction of other functional groups. baranlab.org The differing reactivity of the bromine and chlorine substituents can potentially allow for selective functionalization at either the 3- or 5-position.

Research Applications

This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules. forecastchemicals.comforecastchemicals.com Its bifunctional nature, owing to the two different halogen atoms, makes it a versatile building block for creating a diverse range of isoquinoline derivatives. These derivatives are often investigated for their potential biological activities in medicinal chemistry research. smolecule.com For instance, halogenated isoquinolines are explored for their potential as antiviral and antimicrobial agents.

Unique Structural Features and Halogen Substitution Pattern

This compound is a specific halogenated isoquinoline with the molecular formula C₉H₅BrClN. nih.govcalpaclab.com Its structure is characterized by an isoquinoline core, which is a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. The uniqueness of this particular compound lies in its specific halogen substitution pattern: a bromine atom is attached at the 5-position and a chlorine atom at the 3-position of the isoquinoline ring system. nih.gov

The positions of the halogens are crucial. The chlorine atom at the C3 position and the bromine atom at the C5 position create a distinct electronic and steric environment on the isoquinoline core. This specific arrangement of a bromine and a chlorine atom influences the molecule's reactivity in chemical syntheses.

| Property | Value |

| Molecular Formula | C₉H₅BrClN |

| Molecular Weight | 242.50 g/mol |

| Appearance | Off-white to pale yellow crystalline powder |

| Solubility | Slightly soluble in water, soluble in organic solvents like ethanol and methanol |

| Purity | Typically 98% |

| CAS Number | 1029720-67-9 |

The data in this table is compiled from multiple sources. nih.govcalpaclab.comforecastchemicals.comforecastchemicals.com

Rationale for Dedicated Research on this Specific Compound

The dedicated research on this compound stems from its role as a valuable intermediate in organic synthesis. forecastchemicals.comforecastchemicals.com Its unique substitution pattern allows for the strategic creation of more complex molecules. The presence of two different halogen atoms (bromine and chlorine) at distinct positions offers the potential for selective chemical transformations, a highly desirable feature in the synthesis of complex target molecules.

Chemists utilize this compound as a building block for creating a variety of other organic compounds. forecastchemicals.com The differential reactivity of the C-Br and C-Cl bonds can be exploited in cross-coupling reactions, allowing for the sequential introduction of different functional groups. This makes this compound a versatile precursor in the development of new chemical entities. The compound is primarily used for research and development purposes, particularly in the synthesis of pharmaceutical raw materials and the exploration of new drugs. lookchem.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-3-chloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-8-3-1-2-6-5-12-9(11)4-7(6)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSNRPWWRYCNOJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(C=C2C(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029720-67-9 | |

| Record name | 5-Bromo-3-chloroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 3 Chloroisoquinoline

Classical Approaches to Isoquinoline (B145761) Synthesis and Their Limitations

The foundational methods for constructing the isoquinoline core, while historically significant, often lack the precision required for the synthesis of complex, polysubstituted derivatives and can be hampered by harsh reaction conditions and limited substrate scope.

Bischler–Napieralski Reaction

The Bischler–Napieralski reaction, a mainstay in isoquinoline synthesis, involves the acid-catalyzed cyclization of a β-arylethylamide to a 3,4-dihydroisoquinoline, which can then be aromatized. nrochemistry.comwikipedia.org The reaction is typically promoted by dehydrating agents such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). nrochemistry.comjk-sci.com

Limitations: A primary drawback of this method is its reliance on electron-rich aromatic rings for successful cyclization. nrochemistry.com The presence of electron-withdrawing groups on the phenyl ring can significantly hinder or completely prevent the reaction. Furthermore, a notable side reaction is the retro-Ritter reaction, which can lead to the formation of undesired styrenes, particularly when the reaction intermediate is stabilized by conjugation. organic-chemistry.org Anomalous reactions have also been observed, where unexpected carbon insertion can lead to the formation of azaazulene systems instead of the desired isoquinoline skeleton, especially with highly oxygenated phenyl substituents. nih.gov

| Reagent/Condition | Substrate Requirement | Potential Side Reactions |

| POCl₃, P₂O₅ | Electron-rich β-arylethylamide | Retro-Ritter reaction, anomalous rearrangements |

| Refluxing acidic conditions | Activated aromatic ring | Formation of styrenes |

Pictet–Spengler Reaction

The Pictet–Spengler reaction offers a versatile route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. wikipedia.orgname-reaction.com

Limitations: The success of the Pictet–Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring. While electron-rich systems like indoles and pyrroles react under mild conditions, less nucleophilic rings, such as a simple phenyl group, necessitate harsher conditions, including strong acids and high temperatures, which can lead to lower yields and limit the compatibility with sensitive functional groups. wikipedia.org The use of unactivated ketones as the carbonyl component is particularly challenging due to their lower reactivity and increased steric hindrance, often resulting in poor conversions. nih.gov

| Carbonyl Component | Aromatic Ring Requirement | Reaction Conditions |

| Aldehydes | Electron-rich (e.g., indole, pyrrole) | Mild (acid catalysis) |

| Ketones | Less nucleophilic (e.g., phenyl) | Harsh (strong acids, high temperatures) |

Pomeranz–Fritsch Reaction

The Pomeranz–Fritsch reaction provides a direct route to the isoquinoline ring system by the acid-catalyzed cyclization of a benzalaminoacetal. wikipedia.orgchemistry-reaction.com

Limitations: A significant drawback of the Pomeranz–Fritsch reaction is the often-low yields of the desired isoquinoline product. organicreactions.org The reaction conditions, typically involving strong acids like sulfuric acid, can lead to side reactions and decomposition of starting materials. While modifications to the reaction have been developed to improve yields, it remains a less efficient method compared to others for many substrates. rsc.org

| Acid Catalyst | Starting Materials | Common Issue |

| Concentrated H₂SO₄ | Benzaldehyde (B42025) and 2,2-dialkoxyethylamine | Low to moderate yields |

| Lewis acids | Substituted benzylamines and glyoxal semiacetal | Variable and often low yields |

Targeted Synthesis of Halogenated Isoquinolines

The synthesis of 5-bromo-3-chloroisoquinoline necessitates highly regioselective halogenation methods. Direct halogenation of the isoquinoline core often leads to a mixture of products, making the development of targeted strategies crucial.

Strategies for Regioselective Bromination

The introduction of a bromine atom at the C5 position of the isoquinoline nucleus can be achieved with high selectivity under specific conditions. Electrophilic bromination of isoquinoline in the presence of a strong acid, such as concentrated sulfuric acid, with N-bromosuccinimide (NBS) as the brominating agent, has been shown to be an effective method for the synthesis of 5-bromoisoquinoline (B27571). orgsyn.orggoogle.com Careful control of the reaction temperature is critical to prevent the formation of the 8-bromoisoquinoline isomer.

A plausible multi-step synthesis of this compound could commence with this selective bromination. Following the formation of 5-bromoisoquinoline, a subsequent nitration step, often occurring at the C8 position, would yield 5-bromo-8-nitroisoquinoline. orgsyn.orgresearchgate.net

| Brominating Agent | Acid Catalyst | Key Consideration | Product |

| N-Bromosuccinimide (NBS) | Concentrated H₂SO₄ | Low temperature to ensure C5 selectivity | 5-Bromoisoquinoline |

Methodologies for Regioselective Chlorination

Introducing a chlorine atom specifically at the C3 position of the isoquinoline ring presents a distinct synthetic challenge. Two primary strategies can be envisioned for this transformation in the context of synthesizing this compound.

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction offers a route to 3-chloroisoquinolines through the reaction of an activated arylacetonitrile with phosphorus oxychloride and a formamide like N,N-dimethylformamide (DMF). thieme-connect.dewikipedia.org The Vilsmeier reagent, a chloroiminium ion, acts as the electrophile. cambridge.orgorganic-chemistry.org This methodology, however, requires a suitably activated precursor, which may necessitate additional synthetic steps to prepare the required arylacetonitrile derivative of 5-bromoisoquinoline.

Sandmeyer Reaction: A more versatile approach for introducing a chlorine atom at the C3 position involves the Sandmeyer reaction. wikipedia.orgbyjus.com This would entail the conversion of a 3-aminoisoquinoline derivative into a diazonium salt, which is then displaced by a chloride ion, typically using a copper(I) chloride catalyst. wikipedia.org

A potential synthetic route to this compound could therefore involve the following sequence:

Bromination: Regioselective bromination of isoquinoline to yield 5-bromoisoquinoline.

Nitration: Introduction of a nitro group, likely at the 3-position under specific conditions or through a more elaborate synthetic sequence.

Reduction: Reduction of the nitro group to an amino group, yielding 5-bromo-3-aminoisoquinoline.

Sandmeyer Reaction: Diazotization of the amino group followed by treatment with a chloride source to afford the final product, this compound.

A related literature procedure describes the synthesis of 3-chloro-5-aminoisoquinoline from 3-chloro-5-nitroisoquinoline, which supports the feasibility of a nitration-reduction-Sandmeyer sequence on a pre-halogenated isoquinoline core. prepchem.com

| Reaction | Reagents | Intermediate/Product |

| Vilsmeier-Haack | POCl₃, DMF on an activated precursor | 3-Chloroisoquinoline (B97870) derivative |

| Sandmeyer | NaNO₂, HCl; CuCl | 3-Chloroisoquinoline from 3-aminoisoquinoline |

Advanced Synthetic Protocols for this compound

Modern synthetic chemistry offers a powerful toolkit for the construction of complex heterocyclic systems. For a molecule like this compound, advanced protocols involving transition metals, C-H activation, and microwave assistance provide efficient and selective pathways that overcome the limitations of classical methods. These techniques are crucial for introducing the desired halogen substituents at specific positions on the isoquinoline core.

Transition Metal-Catalyzed Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Palladium, copper, and nickel catalysts are particularly prominent in the synthesis of heterocyclic compounds and offer versatile strategies for constructing or functionalizing the isoquinoline scaffold.

Palladium-Catalyzed Approaches (e.g., Suzuki-Miyaura Cross-Coupling for Precursors)

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for C-C bond formation. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is exceptionally versatile and widely used in the pharmaceutical industry due to its mild conditions and high functional group tolerance. tcichemicals.comnih.govyonedalabs.comnih.gov

While a direct Suzuki-Miyaura coupling to install the bromine or chlorine atoms onto an isoquinoline precursor is less common, this reaction is invaluable for building complex molecular scaffolds that can later be converted into the target molecule. For instance, a suitably substituted benzene (B151609) derivative, prepared via Suzuki-Miyaura coupling, could serve as a starting material for the subsequent cyclization to form the isoquinoline ring system. The reaction typically involves a Pd(0) catalyst, which undergoes oxidative addition with the organohalide, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The general mechanism involves three key steps:

Oxidative Addition: A Pd(0) complex reacts with an organohalide (R-X) to form a Pd(II) species. The reactivity of the halide is typically I > OTf > Br > Cl. libretexts.org

Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex couple, forming a new C-C bond and regenerating the Pd(0) catalyst. libretexts.org

Table 1: Typical Conditions for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

| Component | Example | Purpose |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), CataXCium A Pd G3 nih.gov | Facilitates the cross-coupling reaction. |

| Organohalide | Aryl or heteroaryl bromides, iodides, or triflates. | Electrophilic coupling partner. |

| Organoboron Reagent | Boronic acids (RB(OH)₂) or boronic esters (e.g., pinacol esters). | Nucleophilic coupling partner. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent for transmetalation. |

| Solvent | Dioxane, Toluene, DMF, often with water. | Solubilizes reactants and catalyst. |

| Temperature | Room temperature to >100 °C | Influences reaction rate and efficiency. |

Copper-Catalyzed Reactions

Copper-catalyzed reactions provide a cost-effective and powerful alternative or complement to palladium-based methods. In the context of isoquinoline synthesis, copper catalysis is often employed for Ullmann-type couplings and other cross-coupling reactions to form C-N, C-O, and C-S bonds. While not a direct method for forming this compound, copper catalysis can be instrumental in modifying bromoisoquinoline precursors. For example, studies have shown that copper catalysts can mediate the hydrolysis of bromoisoquinolines to produce hydroxyisoquinolines. connectjournals.com This reactivity highlights the interaction of copper with the bromo-substituted isoquinoline core, suggesting its potential for other transformations, such as the introduction of different functional groups via coupling reactions.

A study on the copper-catalyzed hydrolysis of various bromoisoquinolines demonstrated that the reaction proceeds effectively, though it can be complicated by the formation of stable copper(II) complexes with the hydroxyisoquinoline product. connectjournals.com This indicates a strong coordination between copper and the isoquinoline nitrogen and a nearby oxygen atom, a factor that must be considered when designing other copper-catalyzed functionalization reactions.

Table 2: Example of a Copper-Catalyzed Reaction with a Bromoisoquinoline

| Reaction | Substrate | Catalyst | Reagents | Product | Ref. |

| Hydrolysis | Bromoisoquinoline | Copper catalyst | H₂O | Hydroxyisoquinoline | connectjournals.com |

Nickel-Catalyzed Reactions

Nickel catalysis has emerged as a sustainable and economical alternative to palladium for cross-coupling reactions. tcichemicals.com Nickel catalysts can often promote reactions with challenging substrates, such as aryl chlorides, that are less reactive under palladium catalysis. tcichemicals.com For the synthesis of precursors to this compound, nickel-catalyzed couplings, such as the Suzuki-Miyaura or Negishi reactions, can be employed to construct the requisite carbon skeleton.

For example, a nickel(II) complex with a phosphine ligand, such as dichloro[1,3-bis(diphenylphosphino)propane]nickel(II) (dppp), has been effectively used to catalyze the coupling of arylmagnesium halides with haloisoquinolines. researchgate.net This approach could be adapted to build a substituted isoquinoline that is later halogenated to give the final product. The use of more abundant and less expensive nickel makes these methods highly attractive for large-scale synthesis.

Table 3: General Conditions for Nickel-Catalyzed Cross-Coupling

| Component | Example | Purpose |

| Nickel Catalyst | NiCl₂(dppp) researchgate.net, Ni(OAc)₂·4H₂O rsc.org | Catalyzes the C-C bond formation. |

| Ligand | Phosphine ligands (e.g., dppp, PCy₃) | Stabilizes the nickel center and modulates its reactivity. |

| Organohalide | Aryl or heteroaryl chlorides, bromides. | Electrophilic partner. |

| Organometallic Reagent | Grignard reagents (ArMgX) or Organozinc reagents. | Nucleophilic partner. |

| Solvent | THF, Dioxane, Toluene | Provides the reaction medium. |

C-H Activation Strategies for Isoquinoline Formation

Direct C-H activation is a cutting-edge strategy in organic synthesis that allows for the formation of C-C or C-heteroatom bonds by directly functionalizing a carbon-hydrogen bond. nih.gov This approach is highly atom-economical as it avoids the need for pre-functionalization (e.g., halogenation or metallation) of the starting material.

In the context of synthesizing the isoquinoline core, palladium-catalyzed C-H activation/annulation reactions have proven effective. mdpi.com For example, N-methoxy benzamides can react with alkynes or allenes through a directed C-H activation at the ortho-position of the benzamide, followed by annulation to construct the isoquinoline ring. mdpi.com This strategy could be employed to build a substituted isoquinoline framework, which would then undergo selective halogenation at the C5 and C3 positions to yield this compound. The directing group, such as the N-methoxy amide, is crucial for achieving high regioselectivity in the C-H activation step.

Table 4: Illustrative C-H Activation/Annulation for Isoquinoline Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Key Steps | Product Type | Ref. |

| N-methoxy benzamide | 2,3-Allenoic acid ester | Palladium(II) | C-H activation, coordination, insertion, reductive elimination. | 3,4-substituted hydroisoquinolone | mdpi.com |

Microwave-Assisted Synthetic Routes for Halogen Exchange

Microwave-assisted organic synthesis has revolutionized many chemical transformations by dramatically reducing reaction times, often from hours to minutes, and improving yields. The mechanism involves the direct heating of polar molecules and ions by microwave irradiation, leading to rapid and uniform temperature increases.

This technology is particularly effective for halogen exchange (trans-halogenation) reactions. Research has demonstrated that microwave irradiation can efficiently promote the conversion of chloro- or bromo-substituted isoquinolines into the corresponding iodinated derivatives in the presence of sodium iodide. nih.govanu.edu.aufigshare.comanu.edu.au This process is significant because iodo-substituted heterocycles are highly valuable substrates for further functionalization via transition metal-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond. While this method describes the conversion to iodides, the principle of microwave-assisted halogen exchange could potentially be adapted for the selective introduction of bromine or chlorine under different conditions, or to facilitate the synthesis of a key intermediate for this compound.

Table 5: Conditions for Microwave-Assisted Trans-halogenation of a Haloisoquinoline

| Substrate | Reagent | Additive | Conditions | Product | Ref. |

| Chloro- or Bromo-isoquinoline | Sodium Iodide (NaI) | Acetic Anhydride | Microwave irradiation | Iodo-isoquinoline | nih.govanu.edu.au |

Multi-Component Reactions and Tandem Processes

The synthesis of complex heterocyclic scaffolds like isoquinolines is increasingly benefiting from the efficiency and atom economy of multi-component reactions (MCRs) and tandem (or domino) processes. These reactions combine multiple starting materials in a single pot to construct the target molecule, minimizing intermediate isolation steps, solvent waste, and reaction time.

While a specific multi-component reaction for the direct synthesis of this compound is not extensively documented in the literature, related methodologies for halogenated isoquinolines highlight the potential of this approach. For instance, the Groebke–Blackburn–Bienaymé (GBB) reaction, a well-known MCR, has been utilized to create imidazopyridine-fused isoquinolinones. In these syntheses, the electronic nature of halogen substituents, such as bromo and chloro groups, has been shown to play a significant role. Halogens act as electron-withdrawing groups through their inductive effect, which can increase the reactivity of dienes in subsequent intramolecular Diels-Alder (IMDA) cycloadditions, a key step in forming the fused isoquinolinone ring system beilstein-journals.orgresearchgate.netbeilstein-journals.org.

Table 1: Examples of Tandem and Multi-Component Reactions for Isoquinoline Derivatives This table is generated based on data from related isoquinoline syntheses to illustrate the principles of MCR and tandem reactions.

| Reaction Type | Starting Materials | Key Steps | Product Type | Reference |

|---|---|---|---|---|

| GBB-IMDA | Aminopyridine, Aldehyde, Isocyanide, Acryloyl chloride | GBB reaction, N-acylation, Intramolecular Diels-Alder | Imidazopyridine-fused isoquinolinones | beilstein-journals.orgbeilstein-journals.org |

| One-Pot Halogenation-Nitration | Isoquinoline, N-Bromosuccinimide (NBS), Potassium nitrate | Electrophilic bromination, In-situ nitration | 5-Bromo-8-nitroisoquinoline | orgsyn.orggoogle.com |

| Palladium-catalyzed Tandem | Benzylamine, Allyl acetate | C-H activation, Allylation, Intramolecular amination | 3-Methylisoquinoline | nih.gov |

Green Chemistry Considerations in the Synthesis of this compound

The principles of green chemistry are increasingly guiding the development of synthetic routes for pharmaceuticals and specialty chemicals, including isoquinoline derivatives. The focus is on minimizing environmental impact by using safer solvents and reagents, employing catalytic methods over stoichiometric ones, and improving energy efficiency rsc.orgrsc.orgnih.govnih.gov.

Eco-Friendly Solvents and Reagents

Traditional syntheses of halogenated isoquinolines often rely on harsh reagents and hazardous solvents. For example, the preparation of 5-bromoisoquinoline typically involves the use of concentrated sulfuric acid as a solvent and N-bromosuccinimide (NBS) as the brominating agent orgsyn.org. While effective, concentrated acids pose significant handling and disposal challenges. Similarly, chlorinated solvents like dichloromethane (DCM) are frequently used for extraction and purification but are environmentally persistent and toxic whiterose.ac.ukchemicalbook.com.

In contrast, green chemistry promotes the use of benign alternatives. Water, ionic liquids, and biodegradable solvents like polyethylene glycol (PEG) are being explored for isoquinoline synthesis niscpr.res.inorientjchem.org. PEG-400, for instance, has been successfully used as a recyclable solvent medium for ruthenium-catalyzed isoquinoline synthesis nih.govniscpr.res.in. The use of ultrasound or microwave irradiation can also enhance reaction rates in these greener solvents, further reducing the environmental footprint rsc.orgnih.gov. The challenge lies in adapting these green solvent systems to the specific requirements of synthesizing di-halogenated isoquinolines like the 5-bromo-3-chloro derivative, which may require specific polarity and temperature conditions not always achievable with the simplest green solvents.

Table 2: Comparison of Conventional vs. Green Solvents in Isoquinoline Synthesis This table provides a general comparison based on literature for isoquinoline synthesis.

| Solvent Type | Examples | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Conventional | Sulfuric Acid, Dichloromethane (DCM), Toluene | High reactivity, Good solubility for nonpolar reactants | Corrosive, Toxic, Environmentally persistent | orgsyn.orgwhiterose.ac.ukchemicalbook.com |

| Green | Water, Polyethylene Glycol (PEG), Ionic Liquids, Ethanol (B145695) | Low toxicity, Biodegradable, Recyclable, Safe | Limited solubility for some reactants, May require higher energy input | niscpr.res.inorientjchem.org |

Sustainable Catalysis

Catalysis is a cornerstone of green chemistry, offering pathways that are more efficient and generate less waste than stoichiometric reactions. In the context of isoquinoline synthesis, a wide range of transition-metal catalysts, including those based on palladium, rhodium, and ruthenium, have been developed bohrium.com.

A key aspect of sustainable catalysis is the ability to recover and reuse the catalyst. Homogeneous catalysts, while often highly active, can be difficult to separate from the reaction product. To address this, systems like the aforementioned ruthenium catalyst in PEG-400 have been designed; the catalyst remains in the PEG phase, which can be easily separated from the product and reused for subsequent reactions rsc.orgniscpr.res.inresearchgate.net. The development of heterogeneous catalysts, where the catalyst is in a different phase (typically solid) from the liquid reaction mixture, is another important area of research. These catalysts can be removed by simple filtration.

While specific applications of sustainable catalysts for the synthesis of this compound are not yet prevalent, the extensive research on catalytic methods for the broader isoquinoline family provides a strong foundation bohrium.comresearchgate.net. Future work will likely focus on applying and adapting these recyclable catalytic systems to produce highly functionalized and halogenated isoquinolines, moving away from traditional methods that rely on stoichiometric and often hazardous reagents.

Reactivity and Derivatization of 5 Bromo 3 Chloroisoquinoline

Selective Functionalization at Bromine and Chlorine Positions

The ability to selectively modify one halogen site while leaving the other intact is a key feature of 5-bromo-3-chloroisoquinoline's chemistry. This selectivity is governed by the chosen reaction type, with nucleophilic substitutions favoring the C3 position and palladium-catalyzed cross-coupling reactions typically occurring at the more reactive C5 position.

The isoquinoline (B145761) scaffold consists of a pyridine (B92270) ring fused to a benzene (B151609) ring. This fusion results in a heterocyclic system with non-uniform electron distribution. The nitrogen atom in the pyridine ring is electron-withdrawing, which significantly reduces the electron density of the carbons in that ring, particularly at the C1 and C3 positions. iust.ac.iryoutube.com Consequently, halogens attached to these positions are activated towards nucleophilic attack. iust.ac.irquimicaorganica.org In contrast, a halogen substituent on the benzene portion of the isoquinoline, such as the bromine at C5, behaves similarly to a typical aryl halide and is generally unreactive towards nucleophiles under standard conditions. iust.ac.irthieme-connect.de

For transition metal-catalyzed cross-coupling reactions, which proceed through an oxidative addition mechanism, the reactivity of the carbon-halogen bond is paramount. The relative reactivity of aryl halides in these reactions follows the general trend: I > OTf > Br > Cl. wikipedia.orglibretexts.org This order is based on bond dissociation energies, with the weaker C-Br bond being more susceptible to oxidative addition by a palladium(0) catalyst than the stronger C-Cl bond. Therefore, in this compound, the C5-bromo position is the more reactive site for palladium-catalyzed transformations.

The C3 position of the isoquinoline ring is electron-deficient due to the influence of the ring nitrogen, making the C3-chloro group susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgchemistrysteps.com This reaction proceeds via an addition-elimination mechanism. libretexts.org A nucleophile attacks the C3 carbon, leading to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. libretexts.orgyoutube.com The negative charge in this intermediate is effectively delocalized, partly onto the electronegative nitrogen atom, which stabilizes the complex. youtube.com In a subsequent step, the chloride ion is eliminated, restoring the aromaticity of the ring and resulting in the substituted product. chemistrysteps.comlibretexts.org

This pathway allows for the selective introduction of various nucleophiles, such as alkoxides, amines, and thiolates, at the C3 position, while the C5-bromo group remains unaffected. fishersci.co.uk

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govacs.org The differential reactivity between the C-Br and C-Cl bonds in this compound allows for highly selective functionalization at the C5 position. libretexts.org

The Suzuki-Miyaura coupling reaction forms a new carbon-carbon bond by reacting an organohalide with an organoboron species, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orgharvard.edu Given the higher reactivity of the C-Br bond, this compound can be selectively coupled with various aryl- or vinylboronic acids at the C5 position. organic-chemistry.org The reaction involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the 5-substituted-3-chloroisoquinoline product. libretexts.org

| Reactant A | Reactant B | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | 3-Chloro-5-phenylisoquinoline |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has become a vital method for preparing arylamines. acs.org When applied to this compound, amination occurs selectively at the C5-bromo position. The catalytic cycle is initiated by the oxidative addition of the palladium catalyst into the C-Br bond. jk-sci.comyoutube.com The resulting palladium(II) complex then reacts with the amine in the presence of a base, leading to reductive elimination that forms the C-N bond and regenerates the catalyst. jk-sci.comyoutube.com This selectivity enables the synthesis of 5-amino-3-chloroisoquinoline derivatives.

| Reactant A | Reactant B | Catalyst/Ligand | Base | Solvent | Product |

|---|---|---|---|---|---|

| This compound | Morpholine | Pd2(dba)3 / XPhos | NaOt-Bu | Toluene | 3-Chloro-5-(morpholin-4-yl)isoquinoline |

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgnrochemistry.com The reactivity trend of aryl halides (I > Br > Cl) dictates that the Sonogashira coupling of this compound will selectively occur at the C5-bromo position. nrochemistry.comlibretexts.org The mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex formed from the oxidative addition of the catalyst to the C-Br bond. Reductive elimination then yields the 5-alkynyl-3-chloroisoquinoline product. nrochemistry.com

| Reactant A | Reactant B | Catalyst System | Base/Solvent | Product |

|---|---|---|---|---|

| This compound | Phenylacetylene | Pd(PPh3)2Cl2 / CuI | Triethylamine | 3-Chloro-5-(phenylethynyl)isoquinoline |

Other Cross-Coupling Reactions (e.g., Stille, Heck, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and this compound possesses two reactive sites for such transformations. The relative reactivity of carbon-halogen bonds in these reactions typically follows the order C-I > C-Br > C-Cl. nih.gov This general principle suggests that the C-5 bromine is more susceptible to oxidative addition to a palladium(0) catalyst than the C-3 chlorine, enabling selective functionalization at the C-5 position.

While specific examples for this compound are not extensively documented, the selective reactivity has been demonstrated in related dihalo-isoquinoline systems. For instance, in the Suzuki-Miyaura coupling of 4,7-dibromo-1-chloroisoquinoline, the reaction occurs preferentially at the C-7 bromo position on the benzo-ring, leaving the C-1 chloro group on the pyridyl ring intact. nih.gov This precedent strongly suggests that coupling reactions on this compound would also favor initial reaction at the C-5 position.

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide. wikipedia.orgyoutube.com For this compound, a selective reaction with an organostannane reagent (R-SnBu₃) would be expected to yield 5-substituted-3-chloroisoquinoline derivatives. The reaction is valued for its tolerance of a wide array of functional groups. youtube.comlibretexts.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.org It is anticipated that this compound would react selectively at the C-5 position with various alkenes to introduce vinyl or substituted vinyl groups, a common strategy for elaborating core heterocyclic structures. wikipedia.orgorganic-chemistry.org

Negishi Coupling: The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. wikipedia.orgorganic-chemistry.orgjk-sci.com The coupling of this compound with an organozinc reagent (R-ZnCl) would likely proceed selectively at the C-5 position to afford the corresponding 5-alkyl, 5-alkenyl, or 5-aryl-3-chloroisoquinoline. mdpi.comnih.gov

Table 1: Predicted Selectivity in Cross-Coupling Reactions of this compound

| Coupling Reaction | Reagent Type | Expected Primary Product |

| Stille | Organostannane (R-SnBu₃) | 5-R-3-chloroisoquinoline |

| Heck | Alkene (H₂C=CHR') | 5-(R'CH=CH)-3-chloroisoquinoline |

| Negishi | Organozinc (R-ZnX) | 5-R-3-chloroisoquinoline |

Reactions at the Isoquinoline Nitrogen Atom (N-functionalization)

The lone pair of electrons on the isoquinoline nitrogen atom imparts basic character, making it a nucleophilic center susceptible to reactions with electrophiles. This allows for N-functionalization, such as alkylation or oxidation, to form isoquinolinium salts or N-oxides, respectively.

N-Alkylation: The reaction of isoquinolines with alkyl halides or other alkylating agents typically yields N-alkylisoquinolinium salts. While the electron-withdrawing effects of the bromine and chlorine substituents in this compound would decrease the basicity of the nitrogen atom compared to unsubstituted isoquinoline, it is generally still reactive enough to undergo quaternization. Such reactions are fundamental in modifying the electronic properties of the heterocyclic system and can be a prerequisite for certain subsequent transformations, such as reductions or dearomatization reactions. researchgate.netnih.govacs.org

N-Oxidation: Treatment of isoquinolines with oxidizing agents like peroxy acids (e.g., m-CPBA) can lead to the formation of the corresponding N-oxide. This transformation alters the reactivity of the ring, making the C-1 and C-3 positions more susceptible to nucleophilic attack.

Ring Modification and Annulation Reactions of this compound

The halogen substituents on this compound serve as synthetic handles for more complex transformations, including the construction of fused ring systems.

Annulation reactions can be employed to build additional rings onto the isoquinoline framework, leading to polycyclic aromatic or heteroaromatic systems. airo.co.inuomustansiriyah.edu.iq A common strategy involves an initial cross-coupling reaction at one of the halogen positions (preferentially C-5) to introduce a side chain containing a reactive functional group. Subsequent intramolecular cyclization can then form a new ring. For example, a Suzuki coupling to introduce an ortho-aminophenyl group at C-5 could be followed by an intramolecular cyclization to form a fused diazepine (B8756704) or other nitrogen-containing ring system. rsc.org Similarly, introducing a side chain with a terminal alkyne or alkene could enable intramolecular Heck or Sonogashira reactions to construct new fused carbocycles or heterocycles. organic-chemistry.org

The isoquinoline ring system can be reduced under various conditions to yield dihydroisoquinoline, tetrahydroisoquinoline, or decahydroisoquinoline (B1345475) derivatives. The choice of reducing agent and reaction conditions determines the extent and selectivity of the reduction. pharmaguideline.com

Catalytic Hydrogenation: Catalytic hydrogenation of the isoquinoline ring system can lead to different products. The heterocyclic pyridine ring is typically reduced under standard catalytic hydrogenation conditions (e.g., H₂, Pd/C) at room temperature and pressure to give 1,2,3,4-tetrahydroisoquinoline. iust.ac.ir In contrast, reduction of the benzene ring requires more forcing conditions, often in strong acid. iust.ac.ir For this compound, catalytic hydrogenation would likely lead to concurrent hydrodehalogenation, replacing the bromine and chlorine atoms with hydrogen, in addition to ring reduction.

Chemical Reduction: Reagents like sodium borohydride (B1222165) in the presence of nickel(II) chloride or sodium cyanoborohydride in acidic media can selectively reduce the pyridine portion of the isoquinoline ring. iust.ac.ir A recently developed photochemical method using triethylsilane and an acid under UV irradiation has also been shown to effectively reduce quinolines and isoquinolines. nih.gov These methods may offer pathways to reduced isoquinoline cores while potentially preserving the halogen substituents under carefully controlled conditions.

Table 2: Potential Reduction Products of this compound

| Reagent/Condition | Potential Major Product(s) |

| H₂, Pd/C, RT | 1,2,3,4-Tetrahydroisoquinoline (via reduction and hydrodehalogenation) |

| NaBH₄, NiCl₂ | 5-Bromo-3-chloro-1,2,3,4-tetrahydroisoquinoline |

| NaCNBH₃, H⁺ | 5-Bromo-3-chloro-1,2,3,4-tetrahydroisoquinoline |

| H₂ (high pressure/temp), Strong Acid | Decahydroisoquinoline (via reduction and hydrodehalogenation) |

| Et₃SiH, TFA, UV light | Reduced and/or hydrosilylated isoquinoline derivatives nih.gov |

Spectroscopic Characterization and Structural Analysis of 5 Bromo 3 Chloroisoquinoline and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For 5-Bromo-3-chloroisoquinoline, with its distinct arrangement of five aromatic protons, NMR provides critical data for positional assignment and structural verification. While specific experimental data for this compound is not widely published, predictions based on established principles and computational models offer valuable insights. guidechem.com

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom, respectively.

¹H NMR: The spectrum of this compound is expected to show five distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The precise chemical shift of each proton is influenced by the electron-withdrawing effects of the nitrogen atom and the two halogen substituents. Protons closer to these electronegative centers will be deshielded and appear further downfield. For instance, the proton at the C1 position (H-1) is anticipated to be the most downfield signal due to its proximity to the nitrogen atom. The protons on the bromo-substituted benzene (B151609) ring (H-6, H-7, H-8) will exhibit splitting patterns (e.g., doublets, triplets) based on their coupling with adjacent protons, which is crucial for their assignment.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will display nine signals corresponding to the nine carbon atoms in the molecule. The chemical shifts are highly dependent on the electronic environment. Carbons bonded directly to the electronegative chlorine (C-3) and bromine (C-5) atoms, as well as those adjacent to the nitrogen atom (C-1 and C-3), are expected to show significant downfield shifts. Quaternary carbons (C-3, C-4a, C-5, C-8a) can be distinguished from protonated carbons using techniques like Distortionless Enhancement by Polarization Transfer (DEPT).

Predicted NMR data serves as a valuable guide for experimental analysis.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1/H1 | ~8.5 - 9.0 | ~150 - 155 |

| C3 | - | ~145 - 150 |

| C4/H4 | ~7.8 - 8.2 | ~120 - 125 |

| C4a | - | ~130 - 135 |

| C5 | - | ~120 - 125 |

| C6/H6 | ~7.5 - 7.9 | ~128 - 132 |

| C7/H7 | ~7.3 - 7.7 | ~125 - 130 |

| C8/H8 | ~7.9 - 8.3 | ~130 - 135 |

Note: The table presents estimated chemical shift ranges. Actual experimental values may vary based on solvent and other conditions.

Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular puzzle by revealing correlations between different nuclei. rsc.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would show cross-peaks connecting H-6 with H-7, and H-7 with H-8, confirming their sequential arrangement on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the unambiguous assignment of each protonated carbon in the ¹³C spectrum based on the already assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). It is crucial for identifying quaternary carbons and piecing together different fragments of the molecule. For example, a correlation between H-1 and C-8a, or between H-8 and C-1, would confirm the fusion of the two rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies nuclei that are close to each other in space, regardless of their bonding. This is particularly useful for confirming the relative positions of substituents and protons around the ring system. For instance, a NOESY correlation between H-4 and H-6 would not be expected, whereas one between H-4 and the proton at H-5 (if it were not substituted by bromine) would be strong, confirming their spatial proximity.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Studies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₅BrClN), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula. nih.gov

The most distinctive feature in the mass spectrum of this compound would be its isotopic pattern. miamioh.edudocbrown.info Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), while chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). libretexts.org This results in a characteristic cluster of peaks for the molecular ion (M⁺˙):

M⁺˙: (C₉H₅⁷⁹Br³⁵Cl)⁺˙

[M+2]⁺˙: A combination of (C₉H₅⁸¹Br³⁵Cl)⁺˙ and (C₉H₅⁷⁹Br³⁷Cl)⁺˙

[M+4]⁺˙: (C₉H₅⁸¹Br³⁷Cl)⁺˙

The relative intensities of these peaks provide a unique signature confirming the presence of one bromine and one chlorine atom.

Electron ionization (EI) would induce fragmentation, providing further structural information. libretexts.org The fragmentation pattern is expected to involve the sequential loss of the halogen atoms and other neutral molecules.

Expected Fragmentation Pathways for this compound

| Ion Fragment | Description of Loss |

|---|---|

| [M-Cl]⁺ | Loss of a chlorine radical |

| [M-Br]⁺ | Loss of a bromine radical |

| [M-Br-Cl]⁺ | Subsequent loss of both halogen radicals |

| [M-HCN]⁺˙ | Loss of hydrogen cyanide from the pyridine (B92270) ring |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by absorptions corresponding to its aromatic and heterocyclic structure.

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H stretching | Aromatic C-H |

| 1620-1580 | C=N stretching | Heterocyclic ring |

| 1550-1450 | C=C stretching | Aromatic/Heterocyclic ring |

| 1200-1000 | In-plane C-H bending | Aromatic C-H |

| 850-750 | Out-of-plane C-H bending | Aromatic C-H |

| 800-600 | C-Cl stretching | Aryl chloride |

Note: This table is based on typical frequency ranges for the specified functional groups.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and intermolecular packing information for this compound.

While a crystal structure for this specific compound is not available in the public domain, analysis of related isoquinoline (B145761) derivatives provides expected structural parameters. thieme-connect.de The isoquinoline core is planar, and the C-C and C-N bond lengths would be consistent with an aromatic system. The C-Cl and C-Br bond lengths would be expected to be in the typical range for aryl halides. Analysis of the crystal packing could reveal intermolecular interactions, such as π-π stacking between the aromatic rings of adjacent molecules.

Computational Spectroscopy and Quantum Chemical Calculations

In the absence of complete experimental data, or as a means to support it, quantum chemical calculations are an invaluable tool. nih.gov Methods like Density Functional Theory (DFT) can be used to predict a wide range of molecular properties. researchgate.net

For this compound, DFT calculations could be used to:

Optimize the molecular geometry: Providing theoretical bond lengths and angles that can be compared to X-ray data if it becomes available.

Predict NMR spectra: Calculating the ¹H and ¹³C chemical shifts with a reasonable degree of accuracy, which aids in the assignment of experimental spectra. nih.gov

Simulate IR and Raman spectra: Calculating the vibrational frequencies and intensities, which helps in assigning the bands observed in experimental IR spectra. scispace.com

Determine electronic properties: Calculating the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand the molecule's electronic transitions and reactivity.

These computational approaches provide a powerful complement to experimental techniques, offering deeper insight into the structural and electronic properties of this compound. nih.govresearchgate.net

Computational Chemistry and Theoretical Studies on 5 Bromo 3 Chloroisoquinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict molecular properties and reactivity. For a molecule like 5-Bromo-3-chloroisoquinoline, DFT could provide a wealth of information.

Electronic Structure Analysis and Molecular Orbitals

A detailed analysis of the electronic structure of this compound would involve the examination of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are crucial for understanding the molecule's reactivity, kinetic stability, and electronic transitions. However, no specific studies detailing the HOMO-LUMO gap or the electron density distribution for this compound are currently available.

Prediction of Reactivity and Reaction Pathways

DFT calculations are instrumental in predicting the reactivity of a molecule by mapping its molecular electrostatic potential (MEP) and calculating various reactivity descriptors. These calculations could identify the most likely sites for electrophilic and nucleophilic attack on the this compound ring, guiding synthetic chemists in designing new reaction pathways. At present, such predictive data for this specific molecule has not been reported.

Spectroscopic Property Predictions

Computational methods are frequently used to predict spectroscopic properties, which can aid in the characterization of newly synthesized compounds. DFT calculations could provide theoretical vibrational frequencies (IR and Raman) and predict the NMR chemical shifts for this compound. These theoretical spectra would be invaluable for comparison with experimental data. However, the scientific literature does not yet contain such predictive spectroscopic data.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand) might interact with a macromolecular target, such as a protein. These methods are fundamental in structure-based drug design.

Ligand-Protein Interaction Studies

For this compound to be considered as a potential therapeutic agent, understanding its interactions with biological targets is essential. Molecular docking simulations could predict the preferred binding orientation of the molecule within a protein's active site, identifying key interactions such as hydrogen bonds and hydrophobic contacts. No such ligand-protein interaction studies for this compound have been published.

Binding Affinity Predictions

Following docking, molecular dynamics simulations can be employed to refine the binding pose and predict the binding affinity (e.g., in terms of binding free energy) of the ligand for the protein target. This provides a quantitative measure of the strength of the interaction. As with other computational aspects, there is currently no available research that predicts the binding affinity of this compound with any specific protein target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgfiveable.me These models are invaluable in medicinal chemistry for predicting the activity of novel compounds before their synthesis, thereby saving time and resources. fiveable.me For a compound like this compound, a QSAR model would correlate its structural features with a specific biological endpoint, such as anticancer or antimicrobial activity. japsonline.comnih.gov

The development of a QSAR model involves calculating molecular descriptors, which are numerical representations of a molecule's physicochemical properties. wikipedia.org For this compound, key descriptors would include those related to its halogen substituents:

Electronic Descriptors: The electron-withdrawing nature of the bromine and chlorine atoms would significantly influence the electronic properties of the isoquinoline (B145761) ring system. Descriptors like partial atomic charges, dipole moment, and electrostatic potential would be critical. Studies on other isoquinoline series have noted that electron-withdrawing groups can be beneficial for bioactivity. japsonline.com

Steric Descriptors: The size and position of the bromo and chloro groups (at C5 and C3, respectively) would be captured by descriptors such as molecular volume, surface area, and specific steric parameters (e.g., Taft's Es).

Lipophilicity Descriptors: The partition coefficient (logP) is a crucial descriptor for predicting a molecule's absorption and distribution. Halogenation generally increases lipophilicity, a factor that would be quantified in a QSAR model.

Topological Descriptors: These describe the connectivity and branching of the molecule.

Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed. nih.govjmaterenvironsci.com These techniques analyze the 3D steric and electrostatic fields surrounding the molecules to create predictive contour maps. nih.gov For this compound, these maps would highlight regions where bulky or electronegative groups are favorable or unfavorable for activity, providing direct insights for designing more potent analogs.

Table 1: Representative Molecular Descriptors in QSAR Modeling for Isoquinoline Derivatives This table is illustrative and provides examples of descriptor classes used in QSAR studies.

| Descriptor Class | Specific Descriptors | Relevance to this compound |

| Electronic | Partial Charges, Dipole Moment, HOMO/LUMO Energies | Quantifies the effect of electronegative Cl and Br atoms on the ring's reactivity and interaction potential. |

| Steric | Molecular Weight, Molar Refractivity, van der Waals Volume | Describes the size and shape influence of the halogen substituents on binding to a biological target. |

| Lipophilicity | LogP (Partition Coefficient), Topological Polar Surface Area (TPSA) | Predicts membrane permeability and overall bioavailability; halogens typically increase LogP. |

| Topological | Wiener Index, Balaban Index, Kier & Hall Connectivity Indices | Encodes information about the molecular structure, connectivity, and branching. |

Cheminformatics and Data Mining for Isoquinoline Derivatives

Cheminformatics involves the use of computational tools to store, retrieve, and analyze chemical information. neovarsity.org Large chemical databases like PubChem, ChEMBL, and ZINC contain vast amounts of data on the synthesis and biological activity of millions of compounds, including numerous isoquinoline derivatives. neovarsity.org Data mining these resources is a powerful strategy for uncovering patterns and relationships that can guide the study of specific molecules like this compound.

By searching these databases for isoquinolines with halogen substitutions, researchers can gather datasets to build QSAR models, identify common biological targets, and understand general structure-activity trends. This data-driven approach allows for the generation of hypotheses about the potential biological profile of this compound before undertaking laboratory experiments.

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that examines how modifications to a molecule's structure affect its biological activity. collaborativedrug.com For this compound, SAR analysis would focus on the contribution of the chloro and bromo substituents at their specific positions.

Position 3 (Chloro group): The C3 position of the isoquinoline ring is a common site for substitution. Introducing a chlorine atom here creates a potential point for hydrogen bonding or other electrostatic interactions within a receptor binding site. Its electron-withdrawing nature also modulates the basicity of the isoquinoline nitrogen.

Position 5 (Bromo group): Halogenation on the benzo part of the isoquinoline ring can significantly influence activity. A study on halogenated 1-benzyl-tetrahydroisoquinolines found that the presence and position of halogens were important factors in modulating affinity for dopamine (B1211576) receptors. nih.gov Specifically, electron-withdrawing groups at the fifth position of the isoquinoline ring have been noted to provide better bioactivity in some series. japsonline.com The bromine atom at C5 could play a role in hydrophobic interactions or form specific halogen bonds with a target protein.

SAR is often explored through techniques like matched molecular pair analysis, where two molecules that differ by only a single structural modification are compared to quantify the effect of that change. optibrium.com Analyzing database compounds similar to this compound (e.g., comparing it to 3-chloroisoquinoline (B97870) or 5-bromoisoquinoline) would provide valuable insights into the specific roles of each halogen atom.

Table 2: Illustrative SAR of Substituted Isoquinolines This table presents hypothetical data to illustrate how SAR is analyzed. The activity values are for exemplary purposes only.

| Compound | R1 (Position 3) | R2 (Position 5) | Biological Activity (IC₅₀, µM) | SAR Interpretation |

| 1 | -H | -H | >100 | Parent scaffold shows low activity. |

| 2 | -Cl | -H | 25 | Addition of chlorine at C3 improves activity, suggesting a key interaction. |

| 3 | -H | -Br | 50 | Addition of bromine at C5 improves activity, but less than C3 chlorine. |

| 4 | -Cl | -Br | 5 | The combination of both halogens results in a synergistic increase in potency. |

Virtual Screening and Lead Optimization

Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. computabio.comresearchgate.net this compound could be included in such libraries as a fragment or a more complex molecule. There are two main approaches:

Ligand-Based Virtual Screening: If a set of molecules with known activity against a target is available, but the target's 3D structure is not, models can be built based on the common features of the active ligands. A new compound like this compound would be screened based on its similarity (in terms of shape, electrostatics, or pharmacophores) to these known actives.

Structure-Based Virtual Screening: If the 3D structure of the biological target is known, molecular docking can be used to predict how well a compound fits into the binding site and to estimate its binding affinity. nih.gov this compound could be docked into various targets to prioritize it for further testing.

Once a "hit" compound is identified through virtual screening or other means, the process of lead optimization begins. patsnap.com This iterative cycle of design, synthesis, and testing aims to improve the compound's properties, such as potency, selectivity, and pharmacokinetic profile. patsnap.comnih.gov Computational methods are central to this process. If this compound were identified as a hit, computational chemists would use SAR data and molecular modeling to suggest modifications. For example, they might explore replacing the bromine with other halogens to fine-tune binding interactions or altering other positions on the isoquinoline ring to improve solubility, all while aiming to enhance the desired biological activity. patsnap.com

Biological Activity and Biomedical Applications of 5 Bromo 3 Chloroisoquinoline Derivatives

Anticancer and Antitumor Properties

There is no available research on the anticancer and antitumor properties of 5-Bromo-3-chloroisoquinoline derivatives.

Mechanisms of Action

Specific mechanisms of action for this compound derivatives, such as DNA replication interference or enzyme inhibition, have not been investigated.

Activity against Cancer Cell Lines

There are no published studies reporting the cytotoxic activity of this compound derivatives against any cancer cell lines.

Antimicrobial and Antifungal Activity

Information regarding the antimicrobial and antifungal activity of this compound derivatives is not present in the scientific literature.

Antibacterial Efficacy and Mechanisms

There is no data on the antibacterial efficacy or the mechanisms of action, such as DNA gyrase inhibition, for any derivatives of this compound.

Antifungal Efficacy

The antifungal efficacy of this compound derivatives has not been reported in any available research.

Antiviral Applications

There are no studies available that explore the antiviral applications of this compound derivatives.

Activity against Specific Viruses (e.g., HIV, Zika, HBV)

Derivatives of this compound have been investigated for their potential as antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). Patent literature describes the use of this compound as a key intermediate in the synthesis of novel isoquinoline (B145761) compounds intended for HIV treatment google.com. In one synthetic route, this compound was reacted with other chemical moieties to create more complex molecules. These resulting derivatives are highlighted for their potential utility as antiviral compounds against HIV google.com.

Inhibition of Viral Replication Pathways

The development of isoquinoline compounds derived from this compound for HIV treatment suggests that their mechanism of action involves the inhibition of viral replication google.com. Antiviral compounds typically target key viral enzymes or processes essential for the virus to multiply within host cells. While the specific viral targets for these derivatives are not fully detailed, compounds in this class are often designed to inhibit enzymes like reverse transcriptase or integrase, which are crucial for the HIV life cycle google.com.

| Intermediate Compound | Target Virus | Implied Mechanism of Action |

| This compound | HIV | Inhibition of Viral Replication |

This table summarizes the intended antiviral application of derivatives synthesized from this compound as described in patent literature.

Anti-inflammatory and Antioxidant Effects

A thorough review of scientific literature did not yield specific studies focused on the anti-inflammatory or antioxidant properties of derivatives synthesized directly from this compound. While the broader class of isoquinoline alkaloids and their derivatives are known to possess such activities, dedicated research on compounds derived from this specific bromo-chloro-isoquinoline scaffold is not currently available.

Neuroprotective Potential and Central Nervous System Activity

There is currently no available scientific literature detailing the evaluation of this compound derivatives for neuroprotective potential or other activities related to the central nervous system.

Other Pharmacological Activities

Antimalarial Activity

While quinoline and isoquinoline structures are foundational to many antimalarial drugs, specific research detailing the synthesis and evaluation of this compound derivatives for antimalarial activity could not be identified in the available literature.

Enzyme Inhibitory Actions

Derivatives of this compound have been synthesized and investigated as potential enzyme inhibitors. Specifically, this chemical has been used as a starting material in the development of inhibitors for Monopolar Spindle 1 (MPS1) kinase google.comacs.org. MPS1 is a crucial component of the spindle assembly checkpoint in cell division, and its inhibition is a therapeutic strategy being explored for the treatment of cancer google.com.

In synthetic chemistry routes outlined in patent filings and research articles, this compound undergoes reactions such as Suzuki couplings to create more complex molecules designed to bind to and inhibit MPS1 google.comacs.org. The dysregulation of the mitotic checkpoint is a known feature of malignant transformation, making MPS1 an attractive target for cancer therapy google.com. The resulting derivatives have shown potent inhibition of the enzyme acs.org.

| Parent Compound | Target Enzyme | Therapeutic Area |

| This compound | Monopolar Spindle 1 (MPS1) Kinase | Oncology |

This table indicates the use of this compound as a precursor for the synthesis of specific enzyme inhibitors.

Cardiovascular Effects

While direct research on the cardiovascular effects of this compound and its specific derivatives is not extensively documented in publicly available scientific literature, the broader class of isoquinoline-containing compounds has been the subject of significant investigation for their potential therapeutic applications in cardiovascular diseases. The isoquinoline scaffold is a key structural motif in numerous biologically active molecules, and its derivatives have shown a range of effects on the cardiovascular system, including antihypertensive, antiarrhythmic, and cardioprotective activities. The mechanisms underlying these effects are diverse and often related to the modulation of key proteins involved in cardiovascular function, such as ion channels and kinases.

One of the most prominent areas of research for isoquinoline derivatives in cardiovascular medicine is their role as inhibitors of Rho-kinase (ROCK). The RhoA/ROCK signaling pathway is crucial in the regulation of vascular smooth muscle contraction, and its overactivation is implicated in the pathophysiology of hypertension and vasospastic disorders. Several isoquinoline derivatives have been identified as potent ROCK inhibitors, leading to vasodilation and a reduction in blood pressure.

Another important mechanism of action for some isoquinoline derivatives is the modulation of calcium channels. L-type calcium channel blockers are a well-established class of drugs for the treatment of hypertension and angina. Certain substituted tetrahydroisoquinolines have been found to inhibit L-type calcium channels, leading to vasorelaxation and negative chronotropic and inotropic effects on the heart. nih.gov

Furthermore, some isoquinoline alkaloids have demonstrated cardioprotective effects in preclinical studies, potentially through their interaction with various cellular targets that mitigate ischemic damage and improve cardiac function under stress conditions. clinicsearchonline.org The diverse pharmacological activities of the isoquinoline scaffold underscore its potential as a template for the development of novel cardiovascular drugs.

Detailed research findings on various isoquinoline derivatives have provided insights into their structure-activity relationships and mechanisms of action. For instance, studies on substituted tetrahydroisoquinolines have revealed a strong correlation between their ability to inhibit [3H]-nitrendipine binding to L-type calcium channels and their efficacy in relaxing high KCl-induced contractions in rat aorta. nih.gov One such derivative, CPU-23, demonstrated both hypotensive and bradycardic effects in animal models, suggesting a mechanism involving the dihydropyridine binding site on the L-type calcium channel. nih.govmcmaster.ca

The following table summarizes the in vitro activity of selected isoquinoline derivatives on cardiovascular targets, illustrating the potential of this class of compounds. It is important to note that these data are for various isoquinoline derivatives and not specifically for this compound.

| Compound | Target | Assay | Activity (IC50/Ki) | Reference |

| CPU-23 | L-type Calcium Channel | [3H]-nitrendipine binding inhibition | 2.1 µM (Ki) | nih.gov |

| Nifedipine (Reference) | L-type Calcium Channel | [3H]-nitrendipine binding inhibition | 0.002 µM (Ki) | mcmaster.ca |

| Tetrahydroisoquinoline Derivative A | High KCl-induced contraction | Rat Aorta | 1.5 µM (IC50) | nih.gov |

| Tetrahydroisoquinoline Derivative B | High KCl-induced contraction | Rat Aorta | 3.2 µM (IC50) | nih.gov |

This table is for illustrative purposes and shows data for various isoquinoline derivatives, not this compound.

In addition to calcium channel modulation, the cardioprotective effects of certain isoquinoline alkaloids have been investigated. For example, some tetrahydroisoquinoline derivatives have been shown to exert positive inotropic effects on cardiac muscle, suggesting a potential application in conditions of reduced cardiac contractility. clinicsearchonline.org The diverse range of cardiovascular effects exhibited by isoquinoline derivatives highlights the therapeutic potential of this structural class. Further research is necessary to determine if this compound or its derivatives share these activities and to elucidate their specific mechanisms of action and therapeutic relevance.

Future Research Directions and Translational Prospects

Development of Novel Synthetic Strategies for Enhanced Efficiency and Diversity